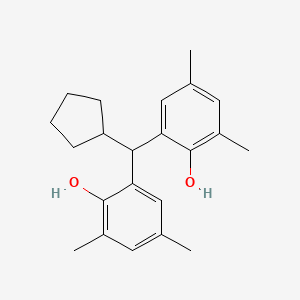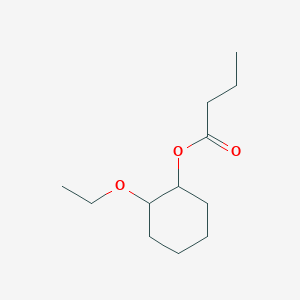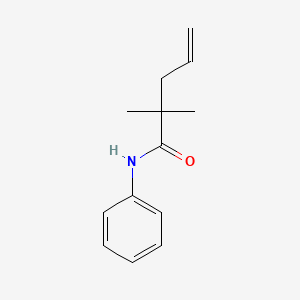germane CAS No. 651032-59-6](/img/structure/B12589670.png)
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and catalysis. This specific compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a triphenylgermane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl precursor, which is (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol.
Formation of the Organogermanium Compound: The cyclohexyl precursor is then reacted with triphenylgermanium chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired organogermanium compound.
Industrial Production Methods
Industrial production of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The triphenylgermane moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Various reduced organogermanium species.
Substitution: Compounds with different functional groups replacing the triphenylgermane moiety.
Scientific Research Applications
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and therapeutic properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Interaction with Cellular Components: Affecting cellular processes and signaling pathways.
Catalytic Activity: Acting as a catalyst in chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylsilane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylstannane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylplumbane
Uniqueness
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Properties
CAS No. |
651032-59-6 |
|---|---|
Molecular Formula |
C28H34Ge |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-triphenylgermane |
InChI |
InChI=1S/C28H34Ge/c1-22(2)27-20-19-23(3)21-28(27)29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22-23,27-28H,19-21H2,1-3H3/t23-,27+,28-/m1/s1 |
InChI Key |
QOLJOROPMWLQQJ-KEKPKEOLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



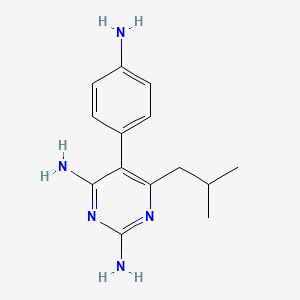
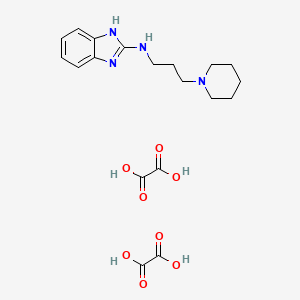
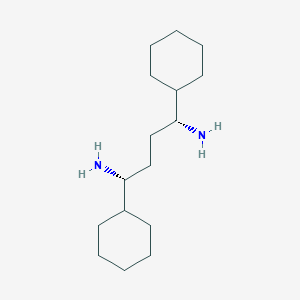
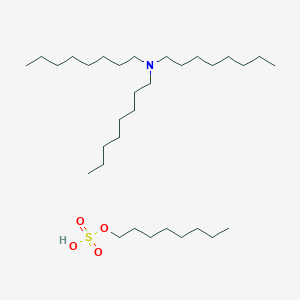
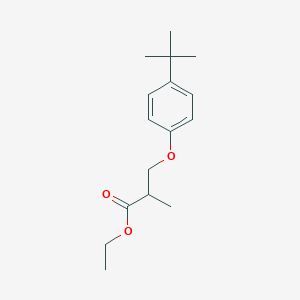


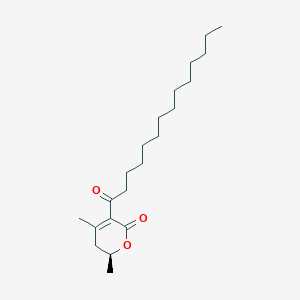
![2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-](/img/structure/B12589627.png)
